Home > Products > Screening Compounds P126207 > (R)-3-(bromomethyl)hexanoic acid
(R)-3-(bromomethyl)hexanoic acid - 1942054-60-5

(R)-3-(bromomethyl)hexanoic acid

Catalog Number: EVT-8952705
CAS Number: 1942054-60-5
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-3-(bromomethyl)hexanoic acid is a chiral compound that plays a significant role in organic synthesis, particularly in the pharmaceutical industry. This compound is characterized by its bromomethyl group attached to the third carbon of a hexanoic acid chain, making it a versatile intermediate for various chemical reactions. The compound's molecular formula is C7H13BrO2C_7H_{13}BrO_2 and it possesses unique properties that facilitate its use in synthesizing other complex molecules.

Source

(R)-3-(bromomethyl)hexanoic acid can be sourced from various chemical suppliers and is often produced through specific synthetic routes outlined in patents and scientific literature. Notably, it is synthesized as an intermediate in the production of brivaracetam, an antiepileptic drug, highlighting its importance in medicinal chemistry .

Classification

This compound is classified as a halogenated carboxylic acid and is categorized under organic compounds. Its chiral nature allows it to exist in two enantiomeric forms, with (R)-3-(bromomethyl)hexanoic acid being one of them. This chirality is crucial for its application in asymmetric synthesis.

Synthesis Analysis

Methods

The synthesis of (R)-3-(bromomethyl)hexanoic acid typically involves a two-step process. The initial step includes the reaction of a suitable precursor with a halogenating agent to introduce the bromomethyl group. Common halogenating agents include trimethylbromosilane and hydrobromic acid .

Technical Details

  1. Starting Materials: The synthesis often begins with (R)-4-n-propyl-dihydrofuran-2-one or similar compounds.
  2. Reaction Conditions: The reaction is typically conducted in aprotic solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from -20 °C to 90 °C, depending on the specific method employed .
  3. Yield: The reaction yields can be quite high, often exceeding 80%, particularly when using anhydrous zinc chloride as a catalyst to enhance reactivity .
Molecular Structure Analysis

Structure

The molecular structure of (R)-3-(bromomethyl)hexanoic acid features:

  • A hexanoic acid backbone.
  • A bromomethyl group at the third carbon position.
  • A carboxylic acid functional group at one end.

Data

  • Molecular Formula: C7H13BrO2C_7H_{13}BrO_2
  • Molecular Weight: Approximately 215.09 g/mol
  • InChI Key: Provided for database searches to identify the compound uniquely.
Chemical Reactions Analysis

Reactions

(R)-3-(bromomethyl)hexanoic acid participates in various chemical reactions, including:

  • Esterification: Reacts with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating further synthetic transformations .

Technical Details

The reactions are generally performed under controlled conditions to ensure selectivity and yield. For example, when reacting with alcohols, the presence of acid catalysts can enhance the rate of ester formation.

Mechanism of Action

The mechanism of action for (R)-3-(bromomethyl)hexanoic acid primarily involves its reactivity due to the presence of the bromine atom, which acts as a leaving group during nucleophilic substitution reactions. This allows for various transformations that lead to the formation of more complex structures used in pharmaceuticals .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Boiling Point: Predicted boiling point around 251 °C.
  • Density: Approximately 1 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the bromomethyl group.
Applications

(R)-3-(bromomethyl)hexanoic acid has several scientific uses:

  • Synthesis of Chiral Intermediates: It is utilized in synthesizing key intermediates for pharmaceutical compounds, including brivaracetam .
  • Organic Synthesis: Employed in various organic reactions, including esterification and nucleophilic substitutions, making it valuable for creating diverse chemical entities .
  • Biocatalytic Processes: Its role as a reagent in enzymatic synthesis highlights its importance in green chemistry approaches .
Synthetic Methodologies and Stereochemical Control for (R)-3-(bromomethyl)hexanoic Acid

(R)-3-(bromomethyl)hexanoic acid (CAS: not provided in sources, CID: 124093013) serves as a crucial chiral building block in pharmaceutical synthesis, particularly for antiepileptic drugs like brivaracetam [1] [5]. Its stereochemical integrity at the C3 position directly influences biological activity, necessitating robust synthetic strategies for enantiomeric purity. This section details advanced methodologies for its asymmetric synthesis.

Enantioselective Synthesis via Catalytic Asymmetric Bromination

Catalytic asymmetric bromination offers a direct route to install the chiral center with high enantioselectivity. Cinchona alkaloid-derived catalysts, particularly (DHQD)₂PHAL, enable enantioselective bromofunctionalization of alkenoic acid precursors. In optimized protocols:

  • Catalyst System: 10 mol% (DHQD)₂PHAL with 10 mol% (-)-camphorsulfonic acid (CSA) as an additive enhances both yield and enantioselectivity [8].
  • Bromine Source: N-Bromobenzamide outperforms alternatives (e.g., NBS, DBDMH), achieving up to 83% ee in bromohydroxylation reactions [8].
  • Solvent/Reaction Control: Acetonitrile/water (10:1) at -30°C provides optimal enantiocontrol, while temperatures below -40°C further improve ee (85%) albeit with reduced yield [8].

Table 1: Optimization of Asymmetric Bromohydroxylation Conditions

EntryBromine SourceSolvent SystemTemperature (°C)ee (%)Yield (%)
1NBSAcetone/H₂O-306579
5PhCONHBrAcetone/H₂O-307659
10PhCONHBrCH₃CN/H₂O-308370
22PhCONHBrCH₃CN/H₂O-408549

This method circumvents diastereomer separation but requires precise control over electrophilic bromination kinetics and catalyst-substrate interactions.

Chiral Pool Strategies Utilizing (R)-Configured Precursors

Leveraging naturally occurring chiral scaffolds minimizes stereochemical complexity:

  • Pyroglutamic Acid Route: (R)-Pyroglutamic acid serves as a template for constructing the hexanoic acid backbone. Sequential alkylation and decarboxylation yield (R)-3-substituted intermediates, which undergo bromomethyl functionalization via Appel reaction [1].
  • Glutamic Acid Derivatives: N-Boc-protected (R)-glutamic acid dimethyl ester undergoes regioselective reduction (DIBAL-H) to the aldehyde, followed by Wittig olefination with propyltriphenylphosphonium bromide. Hydrogenation and bromination afford the target compound with >98% ee [5].
  • Epichlorohydrin Pathway: (R)-Epichlorohydrin undergoes nucleophilic opening with diethyl malonate anion, followed by hydrolysis/decarboxylation and stereoretentive bromination to provide the product in high enantiomeric excess [5].

These routes exploit inherent chirality from inexpensive natural sources but require multi-step sequences (5–7 steps) with overall yields of 40–60%.

Enzymatic Resolution for Enantiomeric Enrichment

Lipase-catalyzed kinetic resolution efficiently enriches (R)-enantiomers from racemic mixtures:

  • Pseudomonas fluorescens Lipase (PFL): Resolves racemic 2-benzyl-1-pentanol (precursor to the acid) via irreversible transesterification with vinyl acetate in toluene. The (R)-alcohol is obtained in 99% ee at 62% conversion (E=20) [5].
  • Substrate Engineering: Introducing a benzyl auxiliary at C2 (via Perkin condensation) enhances enantiorecognition by lipases. The benzyl group is later oxidatively cleaved with RuO₄ to reveal the carboxylic acid [5].
  • Downstream Processing: Resolved (R)-alcohol is converted to (R)-3-(bromomethyl)hexanoic acid via acetate protection, RuO₄-mediated oxidation to the acetoxy acid, and acid-catalyzed cyclization/hydrolysis [5].

Table 2: Lipase Performance in Kinetic Resolution

Lipase SourceSolventTime (h)Conversion (%)ee (%)E-value
Pseudomonas fluorescensToluene48629920
Candida antarctica BToluene26151
Candida cylindraceaToluene2472583
Porcine pancreasToluene19271532

Enzymatic resolution provides high stereoselectivity but sacrifices 50% theoretical yield unless integrated with dynamic processes.

Dynamic Kinetic Resolution in Bromomethyl Functionalization

Dynamic kinetic resolution (DKR) combines in situ racemization with enzymatic resolution to overcome yield limitations:

  • Racemization Catalysts: Shvo’s catalyst (hydridoruthenium complex) or Pd⁰ complexes racemize stereolabile alcohols under mild conditions compatible with lipases [5].
  • Integrated DKR Process: Racemic 2-aryl-1-pentanol substrates undergo simultaneous enzymatic transesterification (PFL) and metal-catalyzed racemization in toluene. This achieves near-quantitative conversion to (R)-acetate with 98% ee, which is converted to the bromoacid after oxidative debenzylation [5].
  • Bromolactonization: Racemic unsaturated acids can undergo enantioselective bromolactonization using cinchona-derived catalysts, though direct application to hexenoic acids remains underexplored [8].

DKR efficiencies depend critically on matching racemization kinetics with enzymatic reaction rates.

Properties

CAS Number

1942054-60-5

Product Name

(R)-3-(bromomethyl)hexanoic acid

IUPAC Name

(3R)-3-(bromomethyl)hexanoic acid

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

InChI

InChI=1S/C7H13BrO2/c1-2-3-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1

InChI Key

XUBVYXDJGCTGTL-ZCFIWIBFSA-N

Canonical SMILES

CCCC(CC(=O)O)CBr

Isomeric SMILES

CCC[C@H](CC(=O)O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.